molecular formula C26H29N5O2S B11271887 N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11271887
M. Wt: 475.6 g/mol
InChI Key: CXRVZQPOLUUWKI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloquinazoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. One common route includes the formation of the triazoloquinazoline core followed by the introduction of the cyclopentyl and 2-methylbenzylthio groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
  • N-cyclopentyl-2-[7-(3-methylbenzyl)-3,8-dioxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Uniqueness

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its triazoloquinazoline core and the presence of cyclopentyl and 2-methylbenzylthio groups make it a valuable compound for various applications.

Properties

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

N-cyclopentyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H29N5O2S/c1-3-14-30-24(33)21-13-12-18(23(32)27-20-10-6-7-11-20)15-22(21)31-25(30)28-29-26(31)34-16-19-9-5-4-8-17(19)2/h4-5,8-9,12-13,15,20H,3,6-7,10-11,14,16H2,1-2H3,(H,27,32)

InChI Key

CXRVZQPOLUUWKI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5C

Origin of Product

United States

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